molecular formula C29H36N2O8S2 B607637 Trimebutine 3-thiocarbamoylbenzenesulfonate CAS No. 1456509-46-8

Trimebutine 3-thiocarbamoylbenzenesulfonate

Katalognummer B607637
CAS-Nummer: 1456509-46-8
Molekulargewicht: 604.73
InChI-Schlüssel: ACKBGPXURGPUEW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

GIC-1001 is a 3-carbamothioylbenzenesulfonate (CTB) salt of its free base. is an opioid receptor agonist potentially for the treatment of pain.

Wissenschaftliche Forschungsanwendungen

Pain Management and Pharmacokinetics

Trimebutine 3-thiocarbamoylbenzenesulfonate, also known as GIC-1001, is primarily researched for its application in managing visceral pain, especially in patients undergoing sedation-free, full colonoscopy. A Phase I study investigated its safety, tolerability, and pharmacokinetics, revealing a safety profile similar to that of a placebo. The study showed that the drug's pharmacokinetics were mainly linear and proportional over the studied dose ranges, with food consumption affecting the pharmacokinetic profile of the analytes differently (Paquette et al., 2014).

Modulation of Neuronal Activation and Gastrointestinal Motility

The primary metabolite of trimebutine, nor-trimebutine, exhibits blocking activity on sodium channels and a potent local anesthetic effect. It has been studied for its effectiveness in modulating spinal neuronal activation induced by noxious somato-visceral stimuli and acute colonic inflammation. The research demonstrates its potential in reducing Fos expression in the spinal cord and decreasing abdominal contractions, suggesting its effectiveness in the therapy of abdominal pain in conditions like irritable bowel syndrome (Sinniger et al., 2005).

Effects on Gastrointestinal Motility and Potential as an Anti-tumor Agent

Trimebutine is recognized for its dual effects on gastrointestinal motility, where it has been used to treat both hypermotility and hypomotility disorders. It is suggested to attenuate colonic motility through inhibition of L-type Ca2+ channels at higher concentrations, while at lower concentrations, it enhances muscle contractions by depolarizing membrane potentials. This dual action positions trimebutine as a plausible modulator of gastrointestinal motility, offering insights into developing new prokinetic agents (Lee & Kim, 2011).

Moreover, trimebutine has shown promise as a potential anti-tumor agent, particularly in promoting glioma cell apoptosis. This suggests its possible application in the clinical management of glioma/glioblastoma, expanding its scope beyond gastrointestinal disorders (Fan et al., 2018).

Eigenschaften

CAS-Nummer

1456509-46-8

Produktname

Trimebutine 3-thiocarbamoylbenzenesulfonate

Molekularformel

C29H36N2O8S2

Molekulargewicht

604.73

IUPAC-Name

2-(dimethylamino)-2-phenylbutyl 3,4,5-trimethoxybenzoate 3-carbamothioylbenzenesulfonate

InChI

InChI=1S/C22H29NO5.C7H7NO3S2/c1-7-22(23(2)3,17-11-9-8-10-12-17)15-28-21(24)16-13-18(25-4)20(27-6)19(14-16)26-5;8-7(12)5-2-1-3-6(4-5)13(9,10)11/h8-14H,7,15H2,1-6H3;1-4H,(H2,8,12)(H,9,10,11)

InChI-Schlüssel

ACKBGPXURGPUEW-UHFFFAOYSA-N

SMILES

O=C(OCC(C1=CC=CC=C1)(N(C)C)CC)C2=CC(OC)=C(OC)C(OC)=C2.O=S(C3=CC=CC(C(N)=S)=C3)(O)=O

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>2 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

GIC-1001;  GIC1001;  GIC 1001;  GIC1001 TB-905-02;  GIC1001 CTB salt;  GIC1001 3-carbamothioylbenzenesulfonate salt.

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Trimebutine 3-thiocarbamoylbenzenesulfonate
Reactant of Route 2
Reactant of Route 2
Trimebutine 3-thiocarbamoylbenzenesulfonate
Reactant of Route 3
Reactant of Route 3
Trimebutine 3-thiocarbamoylbenzenesulfonate
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Trimebutine 3-thiocarbamoylbenzenesulfonate
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Trimebutine 3-thiocarbamoylbenzenesulfonate
Reactant of Route 6
Trimebutine 3-thiocarbamoylbenzenesulfonate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.